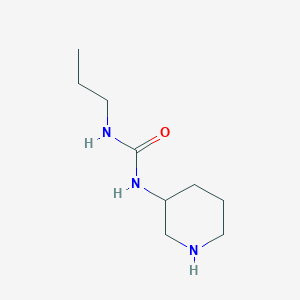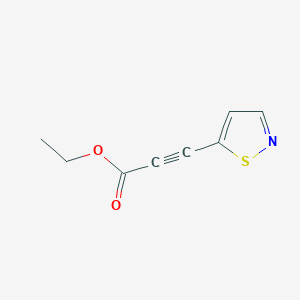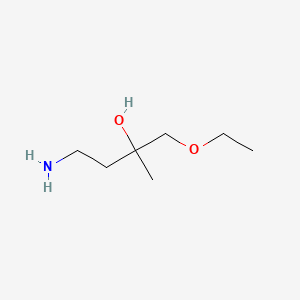
2-(Thian-2-yl)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thian-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in medicinal chemistry and material science. The presence of both thian and pyrimidine rings in its structure imparts unique chemical properties that make it a valuable subject for research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thian-2-yl)pyrimidine-4-carboxylic acid can be achieved through several methods. One effective method involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method provides yields ranging from 63% to 71%. Another approach involves the cyclization of 2-aminothiophene-3-carboxylic acids with ethyl cyanoformate .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthetic approaches that ensure high purity and yield. The use of Pd-catalyzed carbonylation is favored due to its efficiency and the relatively high yields it provides .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Thian-2-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Chlorine, nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Applications De Recherche Scientifique
2-(Thian-2-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Thian-2-yl)pyrimidine-4-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, thereby modulating biochemical pathways. For instance, it has been studied for its potential to modulate GABA B receptors, which are involved in central nervous system functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acid: Similar in structure but with different pharmacological properties.
Thieno[2,3-d]pyrimidine-2-carboxylic acid: More extensively studied and has a wider range of pharmacological activities.
Uniqueness
2-(Thian-2-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both thian and pyrimidine rings, which impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H12N2O2S |
|---|---|
Poids moléculaire |
224.28 g/mol |
Nom IUPAC |
2-(thian-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2S/c13-10(14)7-4-5-11-9(12-7)8-3-1-2-6-15-8/h4-5,8H,1-3,6H2,(H,13,14) |
Clé InChI |
SMLMNDIIZJFYRL-UHFFFAOYSA-N |
SMILES canonique |
C1CCSC(C1)C2=NC=CC(=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid](/img/structure/B13190576.png)




